2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the benzimidazole derivative.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by the reaction of hydrazine with acetic acid derivatives.
Final Coupling: The final step involves the coupling of the benzimidazole-sulfanyl intermediate with the acetohydrazide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Due to its biological activity, the compound is being explored for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may participate in redox reactions, altering the cellular redox state. The acetohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- 2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Uniqueness
The uniqueness of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of the benzimidazole core, sulfanyl group, and acetohydrazide moiety in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H21BrN4O3S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21BrN4O3S/c1-32-21-12-17(11-18(25)23(21)31)13-26-28-22(30)15-33-24-27-19-9-5-6-10-20(19)29(24)14-16-7-3-2-4-8-16/h2-13,31H,14-15H2,1H3,(H,28,30)/b26-13- |
InChI Key |
YUWJCDABKXERBA-ZMFRSBBQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)Br)O |
Origin of Product |
United States |
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